2-chloro-N-(4-iodophenyl)-4-nitrobenzamide
Description
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is an organic compound with the molecular formula C13H8ClIN2O3 It is a derivative of benzamide, featuring a chloro group at the 2-position, an iodo group at the 4-position of the phenyl ring, and a nitro group at the 4-position of the benzamide ring
Properties
IUPAC Name |
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-12-7-10(17(19)20)5-6-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWSZIUVPCZCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodo group at the 4-position of the phenyl ring.
Amidation: The final step involves the reaction of the iodinated nitro compound with an amine, such as aniline, under acidic or basic conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol or methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of new benzamide derivatives with different substituents.
Reduction: Formation of 2-chloro-N-(4-iodophenyl)-4-aminobenzamide.
Oxidation: Formation of 2-chloro-N-(4-iodophenyl)-4-nitrobenzoic acid.
Scientific Research Applications
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and iodo groups can form halogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-iodophenyl)benzamide: Lacks the nitro group, which may result in different electronic properties and reactivity.
2-chloro-N-(4-iodophenyl)-4-aminobenzamide: The amino group instead of the nitro group can lead to different biological activities and chemical reactivity.
2-chloro-N-(4-iodophenyl)-4-methylbenzamide: The methyl group instead of the nitro group can affect the compound’s hydrophobicity and interaction with biological targets.
Uniqueness
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (chloro and iodo) groups, which can influence its reactivity and interaction with various targets. This combination of functional groups makes it a versatile compound for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
